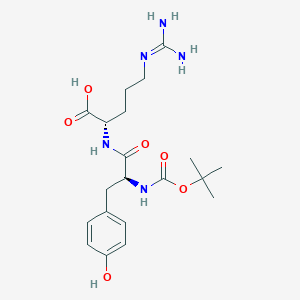![molecular formula C28H26Cl2N2 B12568153 1,1'-Bis[(2-ethenylphenyl)methyl]-4,4'-bipyridin-1-ium dichloride CAS No. 277307-78-5](/img/structure/B12568153.png)
1,1'-Bis[(2-ethenylphenyl)methyl]-4,4'-bipyridin-1-ium dichloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-Bis[(2-ethenylphenyl)methyl]-4,4’-bipyridin-1-ium dichloride is a complex organic compound that belongs to the class of bipyridinium salts
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Bis[(2-ethenylphenyl)methyl]-4,4’-bipyridin-1-ium dichloride typically involves the cyclocondensation reaction between rigid, electron-rich aromatic diamines and 1,1’-bis(2,4-dinitrophenyl)-4,4’-bipyridinium salts
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the process may include additional purification steps such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1,1’-Bis[(2-ethenylphenyl)methyl]-4,4’-bipyridin-1-ium dichloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which are useful in electrochemical applications.
Reduction: It can also be reduced, leading to changes in its electronic properties.
Substitution: The compound can undergo substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents for oxidation reactions, reducing agents for reduction reactions, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of higher oxidation states, while reduction may result in the formation of lower oxidation states.
Wissenschaftliche Forschungsanwendungen
1,1’-Bis[(2-ethenylphenyl)methyl]-4,4’-bipyridin-1-ium dichloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of conjugated oligomers and polymers. These materials have unique electronic properties and are used in the development of advanced materials.
Biology: The compound’s electrochemical properties make it useful in biological research, particularly in the study of redox reactions and electron transfer processes.
Wirkmechanismus
The mechanism of action of 1,1’-Bis[(2-ethenylphenyl)methyl]-4,4’-bipyridin-1-ium dichloride involves its ability to undergo reversible redox reactions . These reactions are accompanied by changes in the compound’s electronic properties, which can be harnessed for various applications. The molecular targets and pathways involved include electron transfer processes and interactions with other redox-active species.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4’-Bipyridinium Salts: These compounds share similar electrochemical properties and are used in similar applications.
Uniqueness
1,1’-Bis[(2-ethenylphenyl)methyl]-4,4’-bipyridin-1-ium dichloride is unique due to its specific structure, which allows for enhanced conjugation and electronic communication between its bipyridinium units . This makes it particularly useful in the development of advanced materials with tailored electronic properties.
Eigenschaften
CAS-Nummer |
277307-78-5 |
|---|---|
Molekularformel |
C28H26Cl2N2 |
Molekulargewicht |
461.4 g/mol |
IUPAC-Name |
1-[(2-ethenylphenyl)methyl]-4-[1-[(2-ethenylphenyl)methyl]pyridin-1-ium-4-yl]pyridin-1-ium;dichloride |
InChI |
InChI=1S/C28H26N2.2ClH/c1-3-23-9-5-7-11-27(23)21-29-17-13-25(14-18-29)26-15-19-30(20-16-26)22-28-12-8-6-10-24(28)4-2;;/h3-20H,1-2,21-22H2;2*1H/q+2;;/p-2 |
InChI-Schlüssel |
XSYWKQSQRGFDBM-UHFFFAOYSA-L |
Kanonische SMILES |
C=CC1=CC=CC=C1C[N+]2=CC=C(C=C2)C3=CC=[N+](C=C3)CC4=CC=CC=C4C=C.[Cl-].[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-{1-[(Trimethylsilyl)oxy]ethenyl}benzonitrile](/img/structure/B12568071.png)
![{[4-(Diethylamino)-2-(trifluoromethyl)phenyl]methylidene}propanedinitrile](/img/structure/B12568075.png)
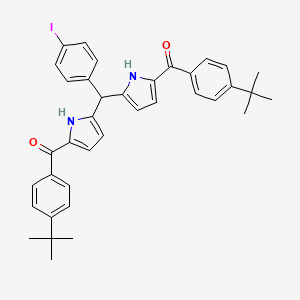
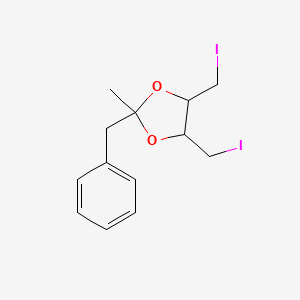

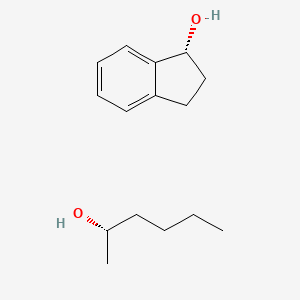
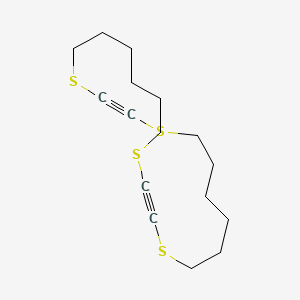
![(Bicyclo[4.2.0]octa-1,3,5-trien-3-yl)(3,5-diaminophenyl)methanone](/img/structure/B12568119.png)
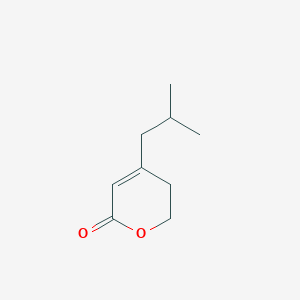
![2-[(Chloroacetyl)oxy]ethyl N-ethyl-N-(3-methylphenyl)-beta-alaninate](/img/structure/B12568124.png)
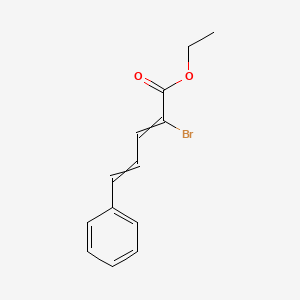
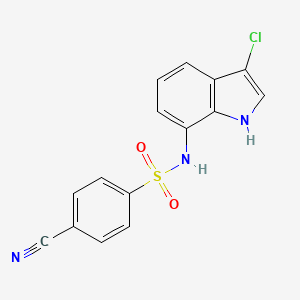
![Dipropyl-(S)-1,2,3,4-tetrahydro-pyrido[1,2-b]indazol-2-yl-amine](/img/structure/B12568144.png)
